![molecular formula C12H18N2O3S2 B5563683 4-[(cyclohexylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5563683.png)

4-[(cyclohexylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

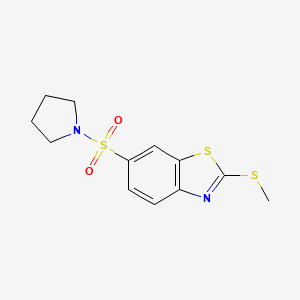

The compound “4-[(cyclohexylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a sulfonyl functional group attached to a cyclohexylamino group . The presence of the sulfonyl group suggests that this compound might have some interesting chemical properties, as sulfonyl groups are often found in various pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely show interesting features due to the presence of the aromatic thiophene ring and the sulfonyl group. These groups are likely to influence the compound’s reactivity and potentially its interactions with biological targets .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its polarity, potentially affecting its solubility in various solvents .Scientific Research Applications

Structure-Based Design and Synthesis

A series of compounds, including derivatives similar to "4-[(cyclohexylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide," have been synthesized and evaluated for their inhibitory activity against cyclin-dependent kinases 1 and 2 (CDK1 and CDK2). The structure-based design highlighted the importance of sulfonamide or carboxamide groups at specific positions for potent inhibitory activity, suggesting potential applications in cancer therapeutics (Sayle et al., 2003).

Anticonvulsant Properties

Investigations into the anticonvulsant properties of enaminones, a class of compounds related to "4-[(cyclohexylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide," have been conducted. These studies focused on understanding the hydrogen bonding interactions within the crystal structures of these compounds, which could be crucial for their pharmacological activity (Kubicki et al., 2000).

Anticancer Evaluation

Phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share structural motifs with "4-[(cyclohexylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide," have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. These compounds displayed potent cytotoxic activity, suggesting their potential as anticancer agents. The study also explored the mechanism of action, which includes the induction of apoptosis and cell cycle arrest (Ravichandiran et al., 2019).

Mechanochemical Synthesis

The mechanochemical synthesis approach has been applied to create sulfonyl-(thio)ureas, including known anti-diabetic drugs. This method, which could potentially be used for the synthesis of "4-[(cyclohexylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide" derivatives, offers an environmentally friendly alternative to conventional synthesis techniques (Tan et al., 2014).

Molecular Docking and Biological Evaluation

Some novel sulfonamide derivatives have been synthesized and subjected to molecular docking and biological evaluation studies. These investigations aimed at understanding the interactions at the molecular level and assessing the antimicrobial activity of these compounds. Such studies are crucial for the development of new therapeutic agents, potentially including derivatives of "4-[(cyclohexylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide" (Ghorab et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound would likely depend on its intended applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name |

4-(cyclohexylsulfamoyl)-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S2/c1-13-12(15)11-7-10(8-18-11)19(16,17)14-9-5-3-2-4-6-9/h7-9,14H,2-6H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSXEIKDPDQJEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(cyclohexylsulfamoyl)-N-methylthiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5563607.png)

![8-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563609.png)

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5563631.png)

![3-(2-chlorophenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5563638.png)

![ethyl 1-[(2-hydroxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5563646.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5563650.png)

![5-methyl-3-phenyl-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4-isoxazolecarbohydrazide](/img/structure/B5563659.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(3-furoyl)-1,4-diazepane](/img/structure/B5563665.png)

![2,2'-[(6-piperidin-1-yl-1,3,5-triazine-2,4-diyl)diimino]diacetic acid](/img/structure/B5563686.png)

![2-[2-(2-methyl-1,4-oxazepan-4-yl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5563690.png)

![1,3-dimethyl-6-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5563703.png)

![3-(3-methylbutyl)-8-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563713.png)